2-(benzylthio)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)acetamide
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Overview
Description
The compound is a derivative of 2,3-dihydrobenzofuran . Benzofurans are a class of heterocyclic compounds widely found in nature and have many biological activities . They are the basic building blocks for drug synthesis and chemical raw materials .
Synthesis Analysis
The synthesis of similar compounds, such as ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate, involves a two-step reaction . A single crystal of the compound was grown in a suitable solvent system .Molecular Structure Analysis
The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . The single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The synthesis of similar compounds involves a two-step reaction . Further details about the specific reactions involved in the synthesis of “2-(benzylthio)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)acetamide” are not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2,3-Dihydrobenzofuran-5-acetic acid, include a molecular weight of 178.19, a yellow solid appearance, and storage at 2-8°C .Scientific Research Applications
Pharmacological Applications and Environmental Impact
1. Benzothiazole and Benzofuran Derivatives in Medicine and Environment
Biological Activities and Therapeutic Potential
Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Some benzothiazole-based compounds are in clinical use for treating various diseases. The structural simplicity and synthetic accessibility of benzothiazoles make them attractive for drug discovery and development, particularly in oncology (Kamal, Hussaini, & Malik, 2015).
Environmental Presence and Impact
Compounds like parabens, which share structural similarities with benzothiazoles and benzofurans, are widely used as preservatives in various products and have been detected in aquatic environments. These compounds can act as weak endocrine disrupters, and their ubiquity in surface water and sediments raises concerns about their continuous introduction into the environment and potential health effects (Haman, Dauchy, Rosin, & Munoz, 2015).
Mechanism of Action
Target of action
Compounds containing a benzofuran ring, such as 2,3-dihydrobenzofuran, have been found to exhibit a variety of biological activities . They are often used as the basic building blocks for drug synthesis and chemical raw materials .
Biochemical pathways
Benzofuran derivatives have been found to affect multiple biochemical pathways due to the multiple substitution sites on the benzodihydrofuran ring system . These include pathways related to nerve growth factor activation, anti-inflammation, antioxidant properties, anti-Alzheimer’s disease, antibacterial activity, and anticancer activity .
Pharmacokinetics
The solubility, form, and pka of similar compounds can impact their bioavailability .
Result of action
Compounds containing benzofuran structures have been shown to have diverse pharmacological activities .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-17(15-6-7-18-16(10-15)8-9-23-18)11-20-19(22)13-24-12-14-4-2-1-3-5-14/h1-7,10,17,21H,8-9,11-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEUQGVDWRXPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)CSCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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